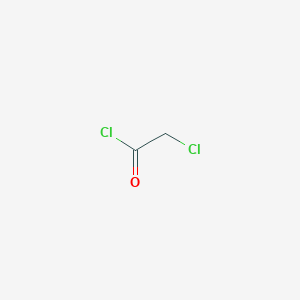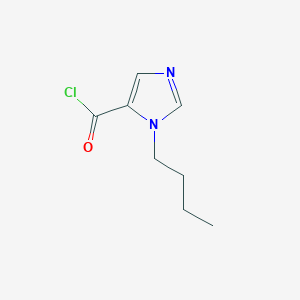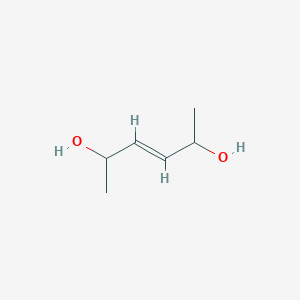![molecular formula C7H6ClN3O2S B046051 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide CAS No. 112566-17-3](/img/structure/B46051.png)
2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide involves the reaction of 2-aminopyridine and chlorosulfonic acid, leading to chlorosulfonation and subsequent ammonolysis processes. This synthesis pathway is crucial for the development of sulfonylurea herbicides and various antimicrobial compounds. A variety of substituted sulfonamides and sulfinyl compound derivatives have been obtained through reactions involving this compound, demonstrating its versatility in organic synthesis (Shi Gui-zhe, 2015).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized using techniques such as melting point analysis, Fourier transform infrared spectra, mass spectra, and nuclear magnetic resonance. These analytical methods affirm the structure of the synthesized compounds, which is foundational for understanding their chemical behavior and reactivity (Shi Gui-zhe, 2015).
Scientific Research Applications
Synthesis Techniques : A one-pot two-step synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides using zinc chloride is a simple, inexpensive method yielding moderate to good products under optimized conditions (Yu et al., 2014).
Antibacterial and Antiproliferative Properties : Novel sulfonamide isoxazolo[5,4-b]pyridine derivatives exhibit antibacterial and antiproliferative activity against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential in antimicrobial and antiproliferative applications (Poręba et al., 2015).
Antimicrobial Activity : New sulfonamide and sulfinyl compound derivatives synthesized from 1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives show promising antimicrobial activity (Abdel-Motaal & Raslan, 2014).
Herbicidal Applications : The imidazo[2, 1-b] thiazole moiety in sulfonylurea compounds demonstrates potent herbicidal activity and good selectivity for rice plants, suitable for paddy fields (Ohta et al., 2010).
Phosphoinositide 3-Kinase Inhibitory Activity : Thiazolo[5,4-b]pyridine derivatives show potent phosphoinositide 3-kinase inhibitory activity, with the sulfonamide functionality being crucial for this effect (Xia et al., 2020).
Biological Activity of Sulfonamide Hybrids : Recent advances in two-component sulfonamide hybrids with various organic compounds show promise for antibacterial, anti-oxidative, and anti-neuropathic pain activities (Ghomashi et al., 2022).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides : A sulfur-functionalized aminoacrolein derivative efficiently synthesizes heterocyclic sulfonamides and sulfonyl fluorides, providing rapid access to compounds with limited chemical stability (Tucker, Chenard, & Young, 2015).
Antitumor Potential : Novel Cu(II)-based coordination complexes based on substituted imidazo[1,2-a]pyridine ligands show inhibitory effects on human myocardial aneurysm cells, indicating potential for future antitumor treatments (Liu et al., 2020).
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O2S/c8-6-7(14(9,12)13)11-4-2-1-3-5(11)10-6/h1-4H,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPRKKQWHQWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560101 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112566-17-3 | |
| Record name | 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroimidazo[1,2-α]pyridine- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide a significant compound in agricultural chemistry?
A: this compound is a crucial building block in synthesizing sulfonylurea herbicides, specifically imazosulfuron. [, ]. These herbicides are vital for controlling weeds in various crops. The compound's structure allows for further modifications, leading to the development of imazosulfuron derivatives with potentially enhanced herbicidal properties [].
Q2: Can you describe the synthetic route for this compound and its subsequent use in producing imazosulfuron?
A: The synthesis of this compound starts with 2-aminopyridine reacting with chlorosulfonic acid, followed by ammonolysis [, ]. This intermediate then reacts with a phenyl chloroformate-activated sulfonamide, ultimately leading to imazosulfuron upon addition of specific 2-aminopyrimidine derivatives []. Researchers have dedicated efforts to optimize this synthesis, aiming for improved yield and reduced reaction times [].
Q3: What are the primary degradation pathways of imazosulfuron in the environment, and how does this relate to this compound?
A: Research indicates that imazosulfuron undergoes degradation through the cleavage of its sulfonylurea bond, both in aerobic and anaerobic conditions []. This degradation results in the formation of 2-amino-4,6-dimethoxypyrimidine, 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide (the compound in question), and other metabolites []. Understanding the degradation pathway of imazosulfuron, particularly the role of this compound as a degradation product, is crucial for assessing the environmental impact and persistence of this herbicide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)


![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)